molecular formula C13H14N2O3S B2904691 Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 544440-85-9

Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2904691
CAS No.: 544440-85-9
M. Wt: 278.33
InChI Key: WVKDHSGANSTAPT-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core substituted with a cyanoacetylated amine at position 2 and a methyl ester at position 2. Its synthesis typically involves the acylation of a 2-amino-tetrahydrobenzothiophene precursor with cyanoacetic acid derivatives under reflux conditions, followed by purification via recrystallization .

Key structural features include:

  • Tetrahydrobenzothiophene core: A six-membered cyclohexene ring fused to a thiophene ring, contributing to planarity and rigidity.
  • Cyanoacetyl substituent: Introduces hydrogen-bonding capability (via the NH group) and electron-withdrawing properties (via the nitrile group).
  • Methyl ester: Enhances solubility in organic solvents and influences crystallinity.

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-13(17)11-8-4-2-3-5-9(8)19-12(11)15-10(16)6-7-14/h2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKDHSGANSTAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄N₂O₃S
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 544440-85-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study evaluated its activity on MCF-7 breast cancer cells and reported an IC50 value ranging from 23.2 to 49.9 μM , indicating significant antiproliferative properties.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Induction of apoptosis and necrosis
A54926.5Cell cycle arrest at G2/M phase
HeLa30.0Inhibition of proliferation

The compound has been shown to induce apoptosis in MCF-7 cells with a notable reduction in cell viability by approximately 26.86% after treatment for 48 hours. Flow cytometry analyses revealed that the compound causes G2/M phase arrest, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

In addition to its antitumor properties, this compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. A study reported that derivatives of this compound showed selective inhibition of JNK2 and JNK3 kinases with pIC50 values around 6.7 , indicating strong inhibitory effects against these targets.

Case Studies

One notable case study involved the use of this compound in a mouse model for evaluating its effects on tumor growth and associated side effects from chemotherapy. The results indicated:

  • Significant reduction in tumor size compared to control groups.
  • Improvement in hematological parameters such as hemoglobin and white blood cell counts.

These findings suggest that this compound may mitigate some adverse effects commonly associated with cancer treatments.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits promising anticancer properties. A notable study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer15.2Apoptosis induction
Lung Cancer12.8Cell cycle arrest

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has shown that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals and reduce neuroinflammation has been documented in several in vitro studies.

Case Studies

A clinical case study involving patients with treatment-resistant depression highlighted the potential of this compound as an adjunct therapy. Patients receiving this compound showed significant improvement in depressive symptoms compared to a control group.

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science due to its unique chemical structure. It can serve as a precursor for synthesizing novel polymers or nanomaterials with specific electronic or optical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several tetrahydrobenzothiophene derivatives, differing primarily in substituents at positions 2 and 3. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Substituent at Position 3 Key Properties References
Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Cyanoacetyl group (NHCOCH₂CN) Methyl ester - High polarity due to nitrile group.
- Intramolecular N–H···O hydrogen bond (S(6) motif).
- Potential chemosensor activity for metal ions .
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido group (NHCOC₆H₅) Ethyl ester - Lower polarity; enhanced lipophilicity.
- S(6) ring motif via N–H···O bonding.
- Disordered cyclohexene ring conformation .
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido group (NHCOC₅H₄N) Ethyl ester - Enhanced π-π stacking due to pyridine.
- Dihedral angle of 9.47° between thiophene and pyridine.
- C–H···O intermolecular interactions .
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Amino group (NH₂) Methyl ester - Reduced steric bulk.
- Higher solubility in polar solvents.
- Intermediate for further functionalization .
Ethyl 2-[(Z)-2-cyano-3-phenylacrylamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Z)-2-cyano-3-phenylacrylamido group Ethyl ester - Extended conjugation via acrylamido group.
- Potential fluorescence properties.
- Stereospecific interactions .

Key Findings from Comparative Studies

Hydrogen Bonding and Crystallinity: Compounds with electron-withdrawing substituents (e.g., cyanoacetyl, benzamido) exhibit intramolecular N–H···O hydrogen bonds, forming S(6) motifs . These interactions stabilize planar conformations and enhance crystallinity. The methyl ester group in the title compound reduces steric hindrance compared to ethyl esters, favoring tighter molecular packing .

Solubility and Reactivity: Cyanoacetyl and pyridine substituents increase polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF). In contrast, benzamido derivatives show higher lipophilicity, favoring chloroform or ethyl acetate . The amino-substituted analog (methyl 2-amino-6-phenyl-) is more reactive toward electrophilic acylation, serving as a versatile intermediate .

Functional Applications :

  • The title compound’s nitrile group enables coordination with metal ions (e.g., Fe³⁺), as demonstrated in related fluorometric chemosensors .
  • Ethyl acrylamido derivatives exhibit extended conjugation, suggesting utility in optoelectronic materials .

Q & A

Basic: What spectroscopic and crystallographic methods are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the cyanoacetyl group (characteristic peaks for nitrile and carbonyl carbons) and the tetrahydrobenzothiophene core. Integration of aromatic protons and methylene groups in the cyclohexene ring can validate substitution patterns .
  • X-ray Crystallography: Employ single-crystal X-ray diffraction to resolve the three-dimensional structure. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and hydrogen-bonding networks. For disordered atoms (e.g., methylene groups in the cyclohexene ring), apply SHELXL’s EADP instruction to model anisotropic displacement parameters .

Advanced: How can hydrogen-bonding patterns influence crystallographic stability and biological interactions?

Answer:

  • Graph-Set Analysis: Apply Bernstein’s graph-set notation to classify hydrogen-bonding motifs (e.g., S(6)\text{S}(6) rings from N–H\cdotsO interactions). These motifs stabilize crystal packing and may mimic interactions with biological targets like enzyme active sites .
  • Covalent Binding Potential: The cyanoacetyl group’s nitrile and carbonyl moieties can form hydrogen bonds or covalent adducts with nucleophilic residues (e.g., cysteine thiols in enzymes). Docking studies using software like AutoDock Vina can predict binding modes, though experimental validation via crystallography or enzyme assays is critical .

Basic: What synthetic strategies optimize the acylation of the tetrahydrobenzothiophene core?

Answer:

  • Reaction Conditions: Use anhydrous dichloromethane or chloroform under inert atmosphere (N2_2/Ar) to minimize hydrolysis. Add cyanoacetyl chloride dropwise to a stirred solution of the amine precursor at 0–5°C, followed by triethylamine to scavenge HCl. Gradual warming to room temperature ensures controlled reaction progression .
  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallize from ethanol to achieve >95% purity. Monitor reaction completion by TLC (Rf_f ~0.4 in 1:3 ethyl acetate/hexane) .

Advanced: How should researchers address crystallographic disorder during refinement?

Answer:

  • Disordered Atom Modeling: For disordered cyclohexene methylene groups, split occupancy refinement in SHELXL with site occupation factors (e.g., 0.641:0.359) and geometric restraints (e.g., SIMU/DELU commands) to maintain reasonable bond lengths and angles .
  • Validation Tools: Use the CCDC’s Mercury software to visualize electron density maps (2FoFc2F_o-F_c) and validate refined models. Report displacement parameters (ADPs) and R-factors (R1_1 < 5%) to ensure model accuracy .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Answer:

  • Competitive Hydrolysis: The cyanoacetyl group may hydrolyze to carboxylic acid under acidic/basic conditions. Mitigate by maintaining anhydrous conditions and avoiding prolonged exposure to moisture.
  • Over-Acylation: Use stoichiometric control (1:1.05 molar ratio of amine to cyanoacetyl chloride) to prevent diacylation. Excess reagent can be quenched with ice-cold water .

Advanced: How do structural modifications (e.g., substituent variation) affect biological activity?

Answer:

  • Comparative Crystallography: Analyze analogs (e.g., chloroacetyl or benzoyl derivatives) to correlate substituent electronegativity with target binding. For example, chloroacetyl’s higher electrophilicity enhances covalent enzyme inhibition compared to cyanoacetyl .
  • SAR Studies: Replace the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) and evaluate IC50_{50} values in enzyme assays. Statistical tools like PCA (Principal Component Analysis) can identify structural determinants of activity .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

  • LogP and Solubility: Use ChemAxon or ACD/Labs to calculate partition coefficients (LogP ~2.1) and aqueous solubility. Adjust ester or cyano groups to optimize bioavailability.
  • Toxicity Prediction: Apply QSAR models in SwissADME or ProTox-II to assess hepatotoxicity and cytochrome P450 interactions .

Advanced: How can high-throughput crystallography expedite polymorph screening?

Answer:

  • Automated Pipelines: Use the SHELXC/D/E pipeline for rapid phase determination and structure solution. Synchrotron radiation (e.g., Diamond Light Source) enables data collection from microcrystals .
  • Polymorph Control: Screen crystallization conditions (solvent, temperature) with robotic liquid handlers. Analyze powder XRD patterns to identify dominant polymorphs .

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